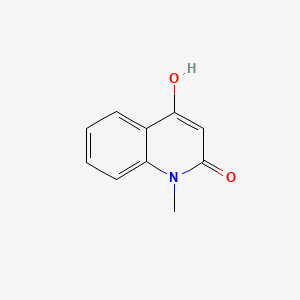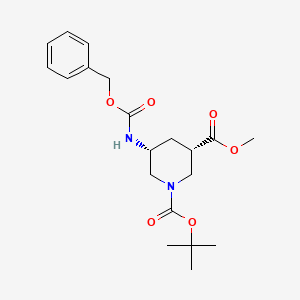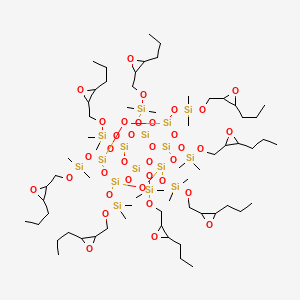
Pss-octa((3-propylglycidylether)dimethy&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pss-octa((3-propylglycidylether)dimethy& is a complex organosilicon compound with the empirical formula C64H136O36Si16 and a molecular weight of 1931.11 g/mol . This compound is part of the polyhedral oligomeric silsesquioxanes (POSS) family, which are known for their unique three-dimensional structures and versatile applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pss-octa((3-propylglycidylether)dimethy& typically involves the reaction of octakis(dimethylsiloxy)silsesquioxane with 3-glycidyloxypropyltrimethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the glycidyloxypropyl groups on the silsesquioxane core .
Industrial Production Methods
Industrial production of this compoundamp; follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pss-octa((3-propylglycidylether)dimethy& undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the glycidyloxypropyl groups to alcohols or alkanes.
Substitution: The glycidyloxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted silsesquioxanes depending on the nucleophile used.
Scientific Research Applications
Pss-octa((3-propylglycidylether)dimethy& has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of Pss-octa((3-propylglycidylether)dimethy& involves its interaction with various molecular targets and pathways. The glycidyloxypropyl groups can form covalent bonds with other molecules, leading to the formation of stable networks or composites . This compound can also interact with biological molecules, facilitating its use in biomedical applications .
Comparison with Similar Compounds
Pss-octa((3-propylglycidylether)dimethy& is unique due to its specific functional groups and three-dimensional structure. Similar compounds include:
Octakis(dimethylsiloxy)silsesquioxane: Lacks the glycidyloxypropyl groups, making it less reactive.
Octakis(3-glycidyloxypropyl)silsesquioxane: Contains more glycidyloxypropyl groups, leading to different reactivity and applications.
Properties
CAS No. |
136864-48-7 |
|---|---|
Molecular Formula |
C64H136O36Si16 |
Molecular Weight |
1931.1 g/mol |
IUPAC Name |
[3,5,7,9,11,13,15-heptakis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C64H136O36Si16/c1-101(2,33-17-25-65-41-57-49-73-57)81-109-89-110(82-102(3,4)34-18-26-66-42-58-50-74-58)92-113(85-105(9,10)37-21-29-69-45-61-53-77-61)94-111(90-109,83-103(5,6)35-19-27-67-43-59-51-75-59)96-115(87-107(13,14)39-23-31-71-47-63-55-79-63)97-112(91-109,84-104(7,8)36-20-28-68-44-60-52-76-60)95-114(93-110,86-106(11,12)38-22-30-70-46-62-54-78-62)99-116(98-113,100-115)88-108(15,16)40-24-32-72-48-64-56-80-64/h57-64H,17-56H2,1-16H3 |
InChI Key |
HCMVSVWSKGFMKX-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)CO[Si](C)(C)O[Si]23O[Si]4(O[Si](O2)(O[Si]5(O[Si]6(O[Si](O5)(O[Si](O4)(O[Si](O3)(O6)O[Si](C)(C)OCC7C(O7)CCC)O[Si](C)(C)OCC8C(O8)CCC)O[Si](C)(C)OCC9C(O9)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCCOCC7CO7)O[Si](C)(C)CCCOCC8CO8)O[Si](C)(C)CCCOCC9CO9)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


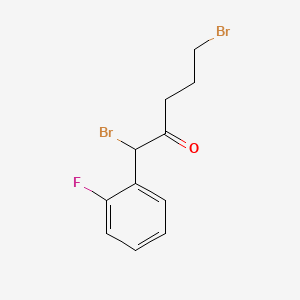

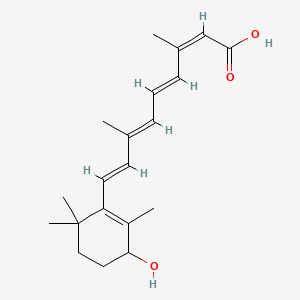
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
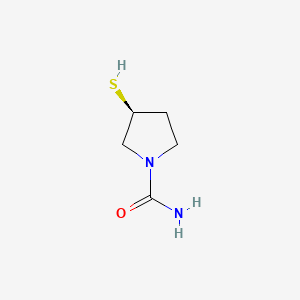
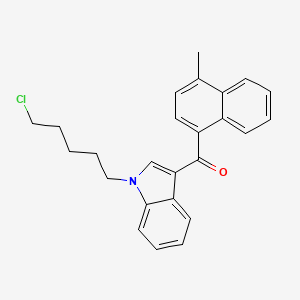
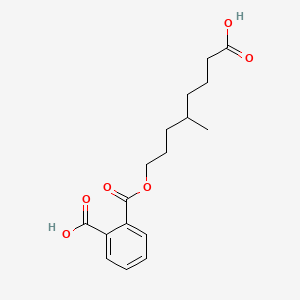
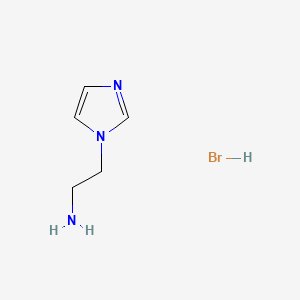

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)
